Preparation abp

Descripción

Definition and Composition of Preparation ABP

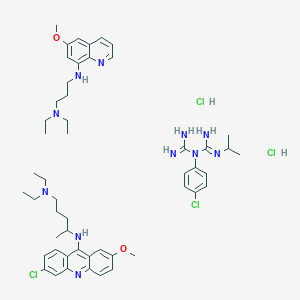

This compound (CAS No. 78393-40-5) is a multicomponent chemical compound with a molecular formula of C51H73Cl4N11O2 and a molecular weight of 1,014.0 g/mol . It is a mixture of three distinct organic entities:

- 1-Carbamimidoyl-1-(4-chlorophenyl)-2-propan-2-ylguanidine (CID 192152),

- 4-N-(6-Chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine dihydrochloride ,

- N',N'-Diethyl-N-(6-methoxyquinolin-8-yl)propane-1,3-diamine dihydrochloride .

The structural complexity of this compound arises from its acridine and quinoline moieties, which are linked to alkylguanidine and diamine chains (Figure 1). Its IUPAC name reflects this hybrid architecture:

1-carbamimidoyl-1-(4-chlorophenyl)-2-propan-2-ylguanidine;4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;N',N'-diethyl-N-(6-methoxyquinolin-8-yl)propane-1,3-diamine;dihydrochloride.

Table 1: Key Molecular Descriptors of this compound

| Property | Value |

|---|---|

| Molecular Formula | C51H73Cl4N11O2 |

| Molecular Weight | 1,014.0 g/mol |

| SMILES Notation | CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.CCN(CC)CCCNC1=C2C(=CC(=C1)OC)C=CC=N2.CC(C)N=C(N)N(C1=CC=C(C=C1)Cl)C(=N)N.Cl.Cl |

| InChI Key | RSKHINUPYLGFDF-UHFFFAOYSA-N |

Historical Context and Discovery

This compound emerged from mid-20th-century research into antimalarial agents, particularly derivatives of 8-aminoquinolines and acridines . Its development parallels the optimization of compounds like plasmochin (pamaquine) and primaquine , which targeted latent Plasmodium vivax infections. The compound’s design incorporates structural motifs from both acridine-based DNA intercalators (e.g., quinacrine) and biguanide antimalarials, aiming to synergize their mechanisms.

Synthetic protocols for this compound involve:

- Ullmann condensation : Coupling 2-chlorobenzoic acid with aniline derivatives to form the acridine core.

- Nucleophilic substitution : Introducing diethylpentane-diamine and methoxyquinoline groups via bromoalkyl intermediates.

- Salt formation : Final precipitation as a dihydrochloride to enhance stability.

Research Significance in Organic Chemistry and Biochemistry

This compound has dual significance:

- As a biochemical tool : Its acridine moiety enables DNA intercalation , while the quinoline and biguanide groups facilitate interactions with enzyme active sites, making it useful for studying nucleic acid-protein interactions.

- In drug development : The compound’s hybrid structure provides insights into multitargeted therapies, particularly against parasitic infections. Recent studies highlight its potential in activity-based protein profiling (ABPP) , where it labels catalytically active enzymes in proteomic studies.

Table 2: Applications of this compound in Research

The compound’s modular synthesis also serves as a template for developing fluorescent probes and targeted drug conjugates . Its ability to integrate functional groups without compromising bioactivity underscores its versatility in organic synthesis.

Propiedades

Número CAS |

78393-40-5 |

|---|---|

Fórmula molecular |

C51H73Cl4N11O2 |

Peso molecular |

1014 g/mol |

Nombre IUPAC |

1-carbamimidoyl-1-(4-chlorophenyl)-2-propan-2-ylguanidine;4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;N',N'-diethyl-N-(6-methoxyquinolin-8-yl)propane-1,3-diamine;dihydrochloride |

InChI |

InChI=1S/C23H30ClN3O.C17H25N3O.C11H16ClN5.2ClH/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;1-4-20(5-2)11-7-10-18-16-13-15(21-3)12-14-8-6-9-19-17(14)16;1-7(2)16-11(15)17(10(13)14)9-5-3-8(12)4-6-9;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);6,8-9,12-13,18H,4-5,7,10-11H2,1-3H3;3-7H,1-2H3,(H3,13,14)(H2,15,16);2*1H |

Clave InChI |

RSKHINUPYLGFDF-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.CCN(CC)CCCNC1=C2C(=CC(=C1)OC)C=CC=N2.CC(C)N=C(N)N(C1=CC=C(C=C1)Cl)C(=N)N.Cl.Cl |

SMILES canónico |

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.CCN(CC)CCCNC1=C2C(=CC(=C1)OC)C=CC=N2.CC(C)N=C(N)N(C1=CC=C(C=C1)Cl)C(=N)N.Cl.Cl |

Sinónimos |

acridine-bigumal-plasmocide Preparation ABP |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Similarity

Functional Equivalence

- C5 Binding : ABP 959 exhibits identical binding affinity to complement protein C5 (KD = 0.18 nM vs. 0.19 nM for RP) .

- Hemolysis Inhibition : Both ABP 959 and RP inhibit red blood cell lysis with comparable IC50 values (1.2 µg/mL vs. 1.3 µg/mL) .

- Terminal Complement Complex (TCC) Inhibition : ABP 959 suppresses TCC formation by 98.5%, aligning with RP (99.1%) .

Comparison of ABP 215 with Bevacizumab (RP)

Pharmacokinetic (PK) Profile

Stability and Administration

- Storage : ABP 215 remains stable for 35 days at 2–8°C and 48 hours at 30°C post-reconstitution, matching RP guidelines .

- Safety : Incidence of treatment-emergent adverse events (AEs) is comparable (ABP 215: 62% vs. RP: 65%) .

Cross-Comparison with Other Biosimilars

ABP 980 (Trastuzumab Biosimilar)

Métodos De Preparación

Nitration of Biphenyl to 4-Nitrobiphenyl

The synthesis of 4-ABP begins with the nitration of biphenyl to yield 4-nitrobiphenyl. This reaction typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. The electrophilic aromatic substitution occurs preferentially at the para position due to the directing effects of the biphenyl system.

Reaction conditions :

-

Temperature: 50–60°C

-

Duration: 4–6 hours

-

Yield: 60–70%

The crude product is purified via recrystallization from ethanol, yielding pale yellow crystals.

Reduction of 4-Nitrobiphenyl to 4-ABP

4-Nitrobiphenyl undergoes catalytic hydrogenation to produce 4-ABP. The reaction employs hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst:

Key parameters :

-

Pressure: 1–3 atm

-

Temperature: 25–40°C

-

Solvent: Ethanol or methanol

-

Yield: 85–90%

Alternative reduction methods include the use of iron in hydrochloric acid (Fe/HCl), though this approach generates more waste and lower yields (70–75%).

Synthesis of N(4-Aminobutyl)Phenanthridinium (ABP)

Alkylation of Phenanthridine

ABP is synthesized via nucleophilic substitution between phenanthridine and N-(4-bromobutyl)phthalimide in acetonitrile:

Optimized conditions :

-

Reflux temperature (82°C)

-

Reaction time: 12–16 hours

-

Molar ratio (phenanthridine : alkylating agent): 1 : 1.1

-

Yield: 65–75%

The intermediate is isolated by filtration and washed with cold acetonitrile to remove unreacted starting materials.

Deprotection of the Phthalimide Group

The phthalimide group is removed via acid hydrolysis using 6 M hydrochloric acid (HCl):

Procedure :

-

Reflux at 110°C for 8–12 hours

-

Neutralization with NaOH to pH 7–8

-

Extraction with dichloromethane (DCM)

-

Yield: 80–85%

Conjugation of ABP to Dextran Polymers

Cyanogen Bromide Activation

ABP is conjugated to dextran (10 kDa) using cyanogen bromide (CNBr) to activate hydroxyl groups on the polysaccharide:

Activation parameters :

-

pH: 10.7 (maintained with NaOH)

-

Temperature: 4°C

-

Molar ratio (CNBr : dextran glucose units): 1 : 4

ABP-Dextran Coupling

The activated dextran reacts with ABP’s primary amine under alkaline conditions:

Optimized conditions :

-

pH: 9.3–9.5

-

Temperature: 4°C

-

Reaction time: 12–18 hours

-

Molar ratio (ABP : dextran glucose units): 1.1 : 4

The conjugate is purified via dialysis (3.5 kDa cutoff) against distilled water, yielding a final product concentration of 20–30 mg/mL.

Comparative Analysis of Preparation Methods

| Parameter | 4-ABP Synthesis | ABP Synthesis | ABP-Dextran Conjugation |

|---|---|---|---|

| Key Reaction | Nitration/Reduction | Alkylation/Deprotection | Cyanogen Bromide Activation |

| Catalyst | Pd/C or Fe/HCl | None | CNBr |

| Temperature Range | 25–60°C | 82–110°C | 4°C |

| Overall Yield | 70–90% | 50–60% | 60–70% |

| Purity Assessment | HPLC, NMR | NMR, Mass Spectrometry | SEC, Fluorescence |

Mechanistic Insights and Byproduct Formation

Side Reactions in 4-ABP Synthesis

During nitration, minor quantities of 2-nitrobiphenyl (5–10%) form due to steric effects, necessitating careful chromatography for isolation. In the reduction step, over-hydrogenation can produce biphenyl-4-amine derivatives, which are removed via recrystallization.

Competing Pathways in ABP Synthesis

Phenanthridine’s nucleophilicity may lead to N-alkylation at alternative positions (e.g., N3 vs. N5), generating isomeric byproducts (15–20%). These are minimized by using a 10% excess of the alkylating agent.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

-

4-ABP purity: ≥98% (C18 column, 60:40 acetonitrile/water, UV detection at 254 nm).

-

ABP-dextran: Size-exclusion chromatography (SEC) confirms a polydispersity index (PDI) of 1.05–1.15.

Industrial and Environmental Considerations

Scalability Challenges

Q & A

How to formulate a precise research question for experimental design?

Begin by conducting a systematic literature review to identify knowledge gaps and align the question with the study’s purpose. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practical considerations and PICO (Population, Intervention, Comparison, Outcome) for structured hypothesis development. Ensure the question is narrow, testable, and contributes to existing scholarship .

Q. What principles ensure reliability naire design?

- Define independent and dependent variables explicitly.

- Use validated question formats (e.g., Likert scales) for hypothesis testing.

- Assess internal consistency via Cronbach’s alpha (α > 0.7 indicates reliability).

- Pilot-test the questionnaire with a small cohort to refine clarity and reduce bias .

Q. How to structure a data management plan for ethical compliance?

- Detail data storage, anonymization, and access protocols in the ethics application.

- Include a FAQs document addressing participant concerns (e.g., data usage, confidentiality).

- Reference institutional guidelines (e.g., ERC standards) for longitudinal data handling .

Q. What are common pitfalls in operationalizing variables for surveys?

- Avoid ambiguous phrasing; use closed-ended questions for quantitative analysis.

- Ensure variables map directly to hypotheses (e.g., "weekly exercise frequency" for "physical activity level").

- Pre-test operational definitions with interdisciplinary reviewers to confirm validity .

Q. How to minimize bias in self-reported data collection?

- Use neutral language and randomized question order.

- Combine self-reports with objective measures (e.g., sensor data) for triangulation.

- Statistically adjust for response bias using regression models .

Advanced Questions

Q. How to integrate PICO and FINER frameworks into hypothesis development?

Align PICO components with FINER criteria:

- Population/Intervention : Ensure feasibility (e.g., sample size) and novelty (e.g., underrepresented cohorts).

- Outcome : Prioritize relevance to policy or theory. Example: A study on "Antioxidant ABP's effect on cognitive decline (Outcome) in elderly patients (Population)" must address ethical recruitment and data relevance .

Q. What strategies validate survey instruments in cross-cultural research?

- Conduct back-translation to ensure linguistic equivalence.

- Test measurement invariance via confirmatory factor analysis (CFA).

- Adjust scales for cultural norms (e.g., collectivism vs. individualism in Likert responses) .

Q. How to address data contradictions in longitudinal studies?

- Apply mixed-effects models to account for participant attrition and time-varying covariates.

- Use sensitivity analyses to test robustness (e.g., multiple imputation for missing data).

- Report contradictions transparently, linking them to methodological limitations .

Q. What techniques identify knowledge gaps during systematic reviews?

Q. How to design experiments for high statistical power in ABP research?

- Calculate sample size a priori using effect sizes from pilot studies.

- Use block randomization to control for confounding variables (e.g., age, baseline health).

- Employ Bayesian hierarchical models for small-sample studies to reduce Type I/II errors .

Data Reliability Metrics Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.